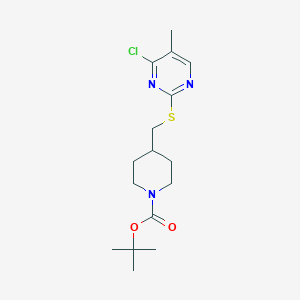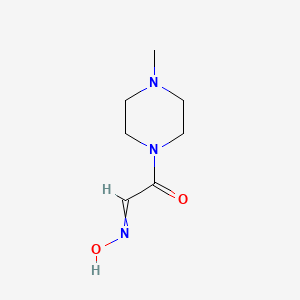![molecular formula C16H11Cl2N3O6S B13947821 3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 532418-54-5](/img/structure/B13947821.png)
3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H11Cl2N3O6S This compound is characterized by its dichlorinated benzoic acid core, which is further functionalized with a nitrophenoxyacetyl group and a carbamothioylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions.
Acylation: The acylation of the chlorinated benzoic acid with the nitrophenoxyacetyl compound.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of chlorine atoms can result in various substituted benzoic acid derivatives.
科学的研究の応用
3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitrophenoxyacetyl group and the carbamothioylamino group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoic acid
- 3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]thioamino]benzoic acid
- 3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamoylamino]benzoic acid
Uniqueness
3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to the presence of both the nitrophenoxyacetyl group and the carbamothioylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
532418-54-5 |
|---|---|
分子式 |
C16H11Cl2N3O6S |
分子量 |
444.2 g/mol |
IUPAC名 |
3,5-dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11Cl2N3O6S/c17-8-5-9(15(23)24)14(10(18)6-8)20-16(28)19-13(22)7-27-12-4-2-1-3-11(12)21(25)26/h1-6H,7H2,(H,23,24)(H2,19,20,22,28) |
InChIキー |
NCOPYMUCEVGRQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
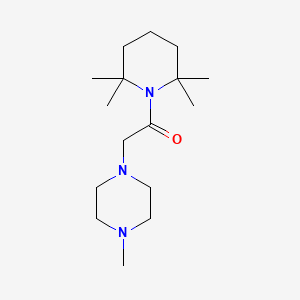
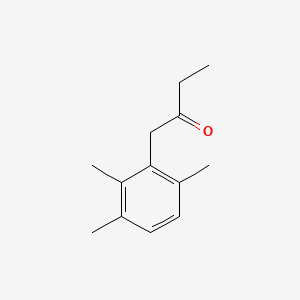

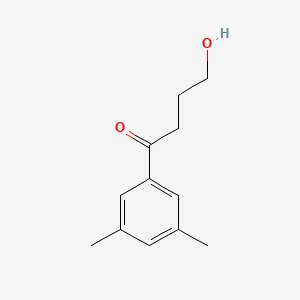
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
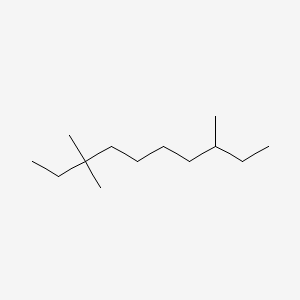

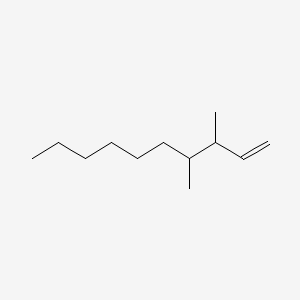

![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
